molecular formula C11H10N4O2 B14903600 Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate

Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate

Cat. No.: B14903600
M. Wt: 230.22 g/mol
InChI Key: CCFHRXBLQXJUCV-UHFFFAOYSA-N
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Description

Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines imidazole and pyridine rings, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of a pyrrole derivative with an acylating agent, followed by cyclization with an appropriate nitrogen source to form the imidazo-pyrrolo-pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of JAK enzymes, preventing their activation and subsequent signaling pathways. This inhibition can reduce inflammation and other symptoms associated with autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate stands out due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its pharmacokinetic properties and biological activity.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl 3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene-12-carboxylate

InChI

InChI=1S/C11H10N4O2/c1-2-17-11(16)6-3-12-10-8(6)9-7(4-13-10)14-5-15-9/h3-5H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

CCFHRXBLQXJUCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=NC=C3C(=C12)N=CN3

Origin of Product

United States

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